Superior AKT1 Potency and Unique Isoform Selectivity Profile Compared to Pan-AKT Inhibitors
Miransertib demonstrates sub-nanomolar to low nanomolar potency against all three AKT isoforms, with a distinct selectivity profile compared to other clinical-stage AKT inhibitors. In cell-free enzymatic assays, Miransertib inhibits AKT1, AKT2, and AKT3 with IC50 values of 2.7 nM, 14 nM, and 8.1 nM, respectively . This profile offers a unique balance of pan-AKT inhibition with relatively higher potency for AKT1 compared to AKT2 and AKT3. In contrast, the ATP-competitive pan-AKT inhibitor Capivasertib (AZD5363) shows IC50 values of 3 nM, 7-8 nM, and 7-8 nM , while Ipatasertib (GDC-0068) has IC50 values of 5 nM, 18 nM, and 8 nM . The allosteric inhibitor MK-2206 displays a different profile with IC50 values of 8 nM, 12 nM, and 65 nM .
| Evidence Dimension | AKT Isoform Inhibitory Potency (IC50 in nM) |
|---|---|
| Target Compound Data | AKT1: 2.7 nM, AKT2: 14 nM, AKT3: 8.1 nM |
| Comparator Or Baseline | Capivasertib (AKT1: 3 nM, AKT2: 7-8 nM, AKT3: 7-8 nM); Ipatasertib (AKT1: 5 nM, AKT2: 18 nM, AKT3: 8 nM); MK-2206 (AKT1: 8 nM, AKT2: 12 nM, AKT3: 65 nM) |
| Quantified Difference | Miransertib shows ~1.9-fold higher potency for AKT1 vs. Ipatasertib (2.7 nM vs 5 nM) and ~3-fold higher vs. MK-2206 (2.7 nM vs 8 nM). Its AKT1/AKT2 potency ratio is 5.2, compared to Capivasertib's ~2.3 and MK-2206's ~1.5, indicating a more distinct selectivity profile. |
| Conditions | Cell-free enzymatic kinase assays |
Why This Matters
The unique isoform potency profile of Miransertib can guide experimental design in models where differential AKT isoform engagement is critical, and may translate to distinct pharmacodynamic and toxicity outcomes in preclinical studies.
